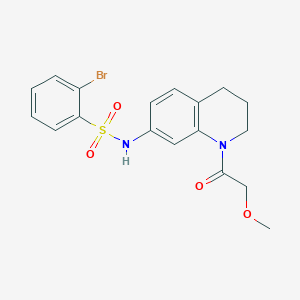

2-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

2-Bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core modified with a 2-methoxyacetyl group at the 1-position and a brominated benzenesulfonamide moiety at the 7-position. Its structural complexity arises from the interplay of steric and electronic effects introduced by the bromine atom, methoxyacetyl substituent, and the planar benzenesulfonamide group.

Properties

IUPAC Name |

2-bromo-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O4S/c1-25-12-18(22)21-10-4-5-13-8-9-14(11-16(13)21)20-26(23,24)17-7-3-2-6-15(17)19/h2-3,6-9,11,20H,4-5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYHPDVLIBUQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo group , a benzenesulfonamide moiety , and a tetrahydroquinoline structure . The presence of these functional groups contributes to its biological properties and interaction with various biological targets.

Molecular Formula

- Molecular Formula: C17H20BrN2O3S

- Molecular Weight: 404.32 g/mol

The biological activity of this compound is believed to involve the following mechanisms:

- Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Interaction: The compound may interact with specific receptors in the body, influencing physiological responses.

Binding Affinity Studies

Research indicates that this compound exhibits moderate binding affinity to various protein targets. For instance, studies using molecular docking simulations suggest that it binds effectively to human serum albumin (HSA), which may enhance its pharmacokinetic properties and therapeutic efficacy .

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against several pathogens. This suggests potential applications in treating infectious diseases.

Cytotoxicity and Cancer Research

Research has indicated that this compound may exhibit cytotoxic effects against cancer cell lines. For example:

- Case Study: A study evaluated its effects on human cancer cell lines and found that it inhibited cell proliferation in a dose-dependent manner .

Pharmacokinetic Profile

The pharmacokinetic characteristics of this compound are crucial for its therapeutic use. Studies involving HSA binding have revealed that the compound's interaction with serum proteins enhances its stability and bioavailability in the bloodstream .

Comparative Studies

Recent comparative studies have analyzed the activity of this compound against similar compounds. The results indicate that it has superior binding affinity and biological activity compared to other sulfonamide derivatives .

Tables of Biological Activity

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Comparisons

The table below highlights key structural and functional differences between 2-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and related compounds:

Pharmacological and Physicochemical Insights

- Bromine vs. Nitro Groups: Bromine’s electron-withdrawing effect may stabilize the sulfonamide’s hydrogen-bonding capacity, whereas nitro groups (as in the nitrophenyl analog) introduce stronger dipole moments and redox activity .

- Tetrahydroquinoline Core Modifications: The 2-methoxyacetyl substituent at N1 introduces steric bulk and hydrogen-bonding sites, which may interfere with target binding compared to smaller groups like methyl or acetyl . Isoxazole- and Thiazole-Containing Analogs: These heterocycles enhance π-π stacking and metal coordination, contributing to higher potency in enzyme inhibition compared to sulfonamide derivatives .

- Crystallographic and Stability Data: The nitrophenyl-pyrrolidinone analog () exhibits hydrogen-bonded R⁴²(8) and R⁴⁴(20) motifs in its crystal lattice, suggesting superior thermal stability compared to brominated analogs, which may lack such intermolecular interactions .

Key Research Findings and Implications

- Structural Activity Relationships (SAR): The position and size of sulfonamide substituents critically influence target selectivity. Bulkier groups (e.g., benzenesulfonamide) may reduce off-target effects but limit solubility .

Methodological Commonalities :

Gaps in Public Data :

- Pharmacokinetic profiles (e.g., bioavailability, metabolic stability) for the target compound remain uncharacterized in open literature, contrasting with well-documented analogs like benzothiazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.